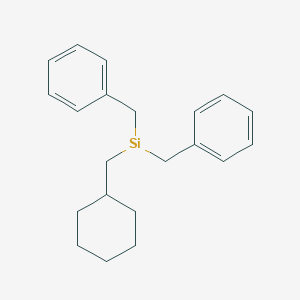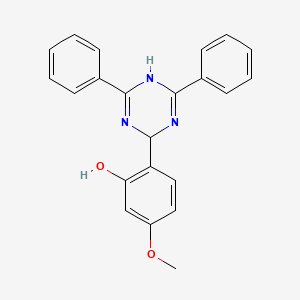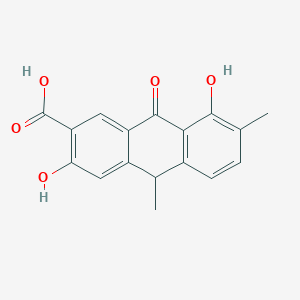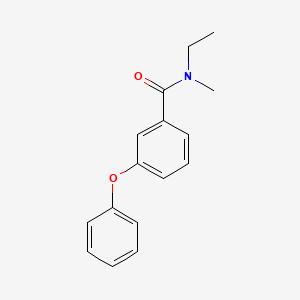![molecular formula C15H11NS B14261620 10-Methyl-10H-thieno[3,2-a]carbazole CAS No. 137761-66-1](/img/structure/B14261620.png)
10-Methyl-10H-thieno[3,2-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-10H-thieno[3,2-a]carbazole is a heterocyclic compound that features a fused ring system combining a thiophene ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-10H-thieno[3,2-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable carbazole derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-10H-thieno[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or carbazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, room temperature to reflux.
Substitution: Halogens, alkylating agents, acylating agents; conditions: presence of a catalyst, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
10-Methyl-10H-thieno[3,2-a]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 10-Methyl-10H-thieno[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, enzymes, or proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
10H-thieno[3,2-a]carbazole: Lacks the methyl group at the 10-position, which may affect its chemical reactivity and biological activity.
10-Methyl-10H-thieno[2,3-b]carbazole: Differs in the position of the thiophene ring fusion, leading to variations in its properties and applications.
10-Methyl-10H-benzo[b]carbazole: Contains a benzene ring instead of a thiophene ring, resulting in different electronic and steric effects.
Uniqueness: 10-Methyl-10H-thieno[3,2-a]carbazole stands out due to its specific ring fusion pattern and the presence of a methyl group at the 10-position
Properties
CAS No. |
137761-66-1 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
10-methylthieno[3,2-a]carbazole |
InChI |
InChI=1S/C15H11NS/c1-16-13-5-3-2-4-10(13)11-6-7-14-12(15(11)16)8-9-17-14/h2-9H,1H3 |
InChI Key |
JXISWPRSKUBRQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=C(C=C3)SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


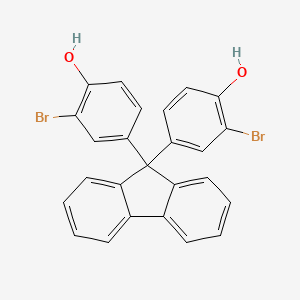
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
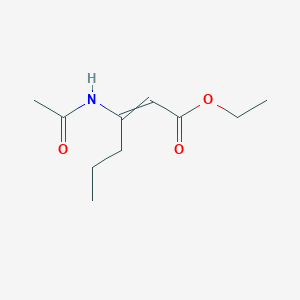
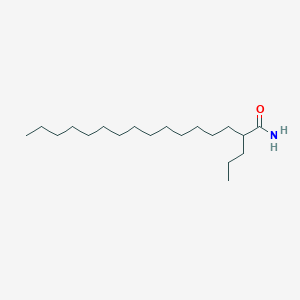
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
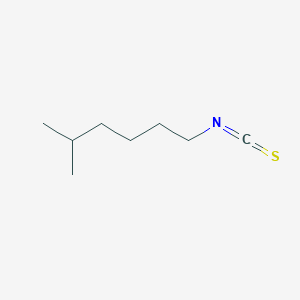
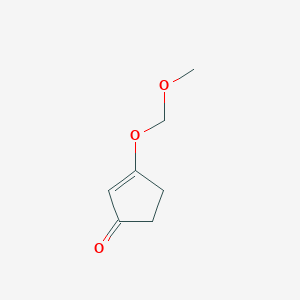
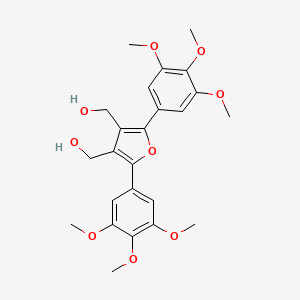
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
